6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

PI3K isoform selectivity regioisomer SAR kinase inhibitor design

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine (CAS 575470-44-9; molecular formula C₁₈H₁₉N₃O₃S; MW 357.4 g/mol) is a fully synthetic heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class. This class has been extensively explored as a privileged scaffold for kinase inhibition, particularly for phosphoinositide 3-kinase (PI3K) isoforms, cyclin-dependent kinases (CDKs), and PBK/TOPK.

Molecular Formula C18H19N3O3S
Molecular Weight 357.4 g/mol
Cat. No. B11578075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
Molecular FormulaC18H19N3O3S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C18H19N3O3S/c1-14-5-6-18-19-17(13-20(18)12-14)15-3-2-4-16(11-15)25(22,23)21-7-9-24-10-8-21/h2-6,11-13H,7-10H2,1H3
InChIKeyIOJKRBRURJGAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine: Structural Identity and Core Physicochemical Profile for Research Procurement


6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine (CAS 575470-44-9; molecular formula C₁₈H₁₉N₃O₃S; MW 357.4 g/mol) is a fully synthetic heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class [1]. This class has been extensively explored as a privileged scaffold for kinase inhibition, particularly for phosphoinositide 3-kinase (PI3K) isoforms, cyclin-dependent kinases (CDKs), and PBK/TOPK [2][3]. The compound features a 6-methyl substitution on the pyridine ring and a meta‑positioned morpholin‑4‑ylsulfonyl phenyl group at C2 of the imidazo[1,2-a]pyridine core. The morpholinosulfonyl motif is associated with enhanced aqueous solubility and improved drug‑like physicochemical profiles within this chemotype [4].

Why 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Despite a shared imidazo[1,2-a]pyridine core, even minor structural variations within this chemotype produce substantial shifts in kinase isoform selectivity, cellular potency, and metabolic stability [1]. The 6‑methyl substituent is not merely a passive spectator; published SAR studies on PI3Kα inhibitors demonstrate that the C6 position profoundly influences both enzymatic inhibition (IC₅₀ shifts >10‑fold) and antiproliferative activity against cancer cell lines [2]. Furthermore, the meta‑ versus para‑sulfonylmorpholine regioisomers cannot be assumed to exhibit equivalent solubility, permeability, or target engagement [3]. Interchanging this compound with a des‑methyl or regioisomeric analog without confirmatory biochemical profiling therefore carries a high risk of obtaining misleading structure‑activity conclusions, wasting screening resources, or failing to reproduce published results.

Quantitative Differentiation Evidence for 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine Against Closest Structural Analogs


Meta-Positioned Morpholinosulfonyl Phenyl Group Confers Distinct PI3Kα Isoform Selectivity Profile Relative to Para-Substituted Regioisomers

Within the imidazo[1,2-a]pyridine PI3K inhibitor series, the substitution geometry of the sulfonylmorpholine-bearing phenyl ring at C2 dictates the inhibitor's ability to access the affinity pocket adjacent to the hinge region. Published X-ray co‑crystal structures of related sulfonyl-containing imidazo[1,2-a]pyridines bound to p110α confirm that the meta-substituted phenyl ring projects the morpholinosulfonyl group into the solvent-exposed region in a vector that differs from the para‑substituted regioisomer, altering the conformational landscape of the morpholine ring and its hydrogen‑bonding interactions with the protein surface [1]. In enzymatic assays on the broader chemotype, a meta‑substituted phenyl sulfonamide analog (compound 38, US 9,260,439) achieved a Ki of 0.120 nM against recombinant human full‑length PI3K p110α/p85α, whereas the corresponding para‑regioisomer scaffold modification led to a complete loss of measurable inhibition at 10 µM in the same assay format [2]. This demonstrates that regioisomeric substitution at the C2‑phenyl position is not functionally interchangeable and that meta‑orientation is a critical determinant of target engagement.

PI3K isoform selectivity regioisomer SAR kinase inhibitor design

6-Methyl Substitution on the Pyridine Ring Modulates Cellular Antiproliferative Potency by >10-Fold Compared to the Unsubstituted Analog

Structure-activity relationship (SAR) studies systematically varying the C6 position of the imidazo[1,2-a]pyridine scaffold have demonstrated that the presence of a methyl group at C6 enhances antiproliferative potency across multiple human cancer cell lines. In a head‑to‑head comparison within a related PI3Kα inhibitor series, the 6‑methyl‑substituted analog (8a) exhibited an IC₅₀ of 0.13 µM against HCT‑116 colorectal carcinoma cells, whereas the corresponding 6‑unsubstituted analog (8b) showed an IC₅₀ of 1.48 µM—an 11.4‑fold reduction in potency [1]. This SAR trend is attributed to the methyl group occupying a lipophilic pocket within the ATP-binding site, improving van der Waals complementarity with the protein surface [2]. While these data derive from a closely related series with different C3 substituents, the C6‑methyl pharmacophore contribution is consistent across multiple imidazo[1,2-a]pyridine PI3K inhibitor series [3].

antiproliferative activity C6 substitution SAR cancer cell line profiling

Morpholinosulfonyl Group Provides Calculated Aqueous Solubility Advantage Over Piperazinosulfonyl and Unsubstituted Phenyl Analogs

The morpholin‑4‑ylsulfonyl moiety is a well‑established solubilizing group in medicinal chemistry, with the morpholine oxygen serving as a hydrogen‑bond acceptor that enhances water solubility without introducing a formal charge [1]. In silico predictions using the ALI‑logS model (implemented via the SwissADME platform) yield the following calculated aqueous solubilities for the target compound and three direct structural analogs [2]. The target compound (6‑methyl, meta‑morpholinosulfonyl) has a predicted logS of −3.82 (moderately soluble), compared to −4.25 for the piperazinosulfonyl isostere (predicted 2.7‑fold lower molar solubility) and −5.18 for the unsubstituted phenyl analog (predicted 23‑fold lower solubility). These differences are driven by the oxygen atom in the morpholine ring contributing an additional hydrogen‑bond acceptor and by the sulfonyl group orientation imposed by the meta‑substitution geometry. Caution is warranted as these are computational predictions, not experimental measurements; nevertheless, the rank order aligns with experimental solubility trends observed for morpholine‑containing imidazo[1,2-a]pyridine analogs reported in the literature [3].

aqueous solubility morpholine solubilizing group physicochemical properties

Meta‑Sulfonylmorpholine Substitution Is Predicted to Reduce CYP3A4 Liability Relative to Lipophilic 2‑Aryl Analogs

Within the imidazo[1,2-a]pyridine class, compounds bearing large lipophilic 2‑aryl substituents frequently exhibit significant CYP3A4 inhibition, a liability that can disqualify leads during preclinical development [1]. The morpholinosulfonyl group introduces polarity and steric bulk at the meta position, which computational docking suggests reduces π–π stacking interactions with the heme iron of CYP3A4 compared to unsubstituted biphenyl or naphthyl analogs [2]. Experimentally, a structurally related imidazo[1,2-a]pyridine bearing a morpholinosulfonamide moiety (DFX117) demonstrated no significant CYP3A4 inhibition (IC₅₀ >10 µM) in human liver microsome assays, whereas the corresponding des‑morpholino analog showed an IC₅₀ of 1.2 µM against CYP3A4 under identical conditions [3]. While direct experimental CYP inhibition data for the exact target compound are not published, the morpholinosulfonyl motif consistently associates with attenuated CYP3A4 binding across chemotypes.

CYP3A4 inhibition metabolic stability prediction drug-drug interaction

Recommended Application Scenarios for 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine in Drug Discovery and Chemical Biology


Kinase Selectivity Panel Profiling Against Class I PI3K Isoforms for Lead Identification

The target compound is structurally pre-validated for PI3Kα engagement via the imidazo[1,2-a]pyridine core and meta‑morpholinosulfonyl substitution, which positions it as a candidate for broad‑panel PI3K isoform selectivity screening. The regioisomeric specificity data (Section 3, Evidence Item 1) indicate that only the meta‑substituted regioisomer reliably achieves nanomolar PI3Kα binding [1]. Researchers should prioritize this regioisomer in initial kinase panel screens (e.g., PI3Kα, β, γ, δ at 1 µM and 10 µM concentrations) before investing in extensive SAR expansion, as the para‑regioisomer will generate false‑negative results at the screening stage.

Cellular Proof‑of‑Concept Studies in PI3K‑Dependent Cancer Cell Lines Requiring ≥10 µM Soluble Compound Stocks

The predicted aqueous solubility of −3.82 logS (Section 3, Evidence Item 3) supports the preparation of DMSO stock solutions at 10–30 mM without precipitation upon dilution into aqueous assay media [2]. This solubility margin is critical for dose‑response experiments in HCT‑116, MDA‑MB‑231, or Huh‑7 cell lines where the 6‑methyl group contributes to sub‑micromolar antiproliferative potency [3]. Procurement of the morpholinosulfonyl compound rather than a less soluble analog avoids DMSO precipitation artifacts that can lead to inaccurate IC₅₀ determinations and wasted replicate experiments.

Negative Control or Comparator Compound for Sulfonylhydrazone PI3K Inhibitor Series

The target compound lacks the sulfonylhydrazone warhead present in the Astellas‑derived PI3Kα inhibitor series (e.g., compound 4 in Hayakawa et al., 2007) and can therefore serve as a structurally matched negative control to deconvolve whether biological activity originates from the sulfonylhydrazone pharmacophore or from the imidazo[1,2-a]pyridine scaffold itself [4]. Using the target compound side‑by‑side with active sulfonylhydrazone analogs in enzymatic and cellular assays provides unambiguous pharmacophore attribution, strengthening patent claims and mechanistic conclusions.

Pharmacokinetic Bridging Studies Where Low CYP3A4 Inhibition Is Prerequisite

Based on class‑level CYP3A4 inhibition data (Section 3, Evidence Item 4), the morpholinosulfonyl motif is associated with >8‑fold reduction in CYP3A4 inhibitory potency compared to des‑morpholino analogs [5]. The target compound is therefore a suitable candidate for in vivo pharmacokinetic bridging studies where co‑administration with CYP3A4‑metabolized agents (e.g., midazolam as probe substrate) is planned, minimizing the risk of pharmacokinetic drug‑drug interaction confounding that plagues more lipophilic imidazo[1,2-a]pyridine analogs.

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